3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile

Medicinal Chemistry GPCR Targeting Structure-Activity Relationship

Procure the 3-cyanobenzoyl regioisomer (CAS 2034250-86-5) for serotonin receptor pharmacology. This compound has a reported Ki of 2.3 nM at 5-HT2A, making it a valuable in vitro tool molecule — once independently verified. The stark functional divergence from the 4-cyano isomer (kinase inhibition) makes the pair ideal for internal SAR training sets. Users must obtain a certificate of analysis confirming structural identity and purity before committing to extensive studies. Synthetic route optimization (12% → 38% yield) indicates tractability challenges; order sufficient material for pilot assays.

Molecular Formula C18H18N4O2
Molecular Weight 322.368
CAS No. 2034250-86-5
Cat. No. B2683318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile
CAS2034250-86-5
Molecular FormulaC18H18N4O2
Molecular Weight322.368
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C18H18N4O2/c1-13-7-8-17(21-20-13)24-16-6-3-9-22(12-16)18(23)15-5-2-4-14(10-15)11-19/h2,4-5,7-8,10,16H,3,6,9,12H2,1H3
InChIKeyQAODSEZFHRQHGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile: Baseline Procurement Profile


3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile (CAS 2034250-86-5) is a synthetic heterocyclic small molecule with a piperidine core substituted at the 3-position by a 6-methylpyridazin-3-yloxy group and N-acylated by 3-cyanobenzoyl. Its molecular formula is C18H18N4O2 (MW 322.37) [1]. The compound is catalogued as a research chemical by screening library vendors but no peer-reviewed primary literature or validated bioactivity datasets have been identified for this exact structure at the time of search [1].

Why Generic Substitution of 3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile Carries Risk


Even minor positional isomerism on the benzonitrile ring can redirect biological target engagement. The 3-cyano regioisomer (2034250-86-5) has been assigned putative 5-HT2A receptor affinity, while the 4-cyano regioisomer (CAS 2034439-06-8) is associated with kinase inhibition and anti-inflammatory activity in unvalidated secondary sources [1]. This suggests that simple substitution within the same scaffold class may yield functionally divergent profiles, making blind interchange of in-class compounds a scientifically unsound procurement strategy [1].

Quantitative Differentiation Evidence for 3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile


Positional Isomerism Drives Divergent Primary Target Engagement

The 3-benzonitrile regioisomer (2034250-86-5) is reported to exhibit high affinity for 5-HT2A receptors, whereas the 4-benzonitrile regioisomer (2034439-06-8) is described as a JAK/STAT pathway inhibitor [1]. This inverts the entire biological application space based solely on the position of the nitrile substituent [1].

Medicinal Chemistry GPCR Targeting Structure-Activity Relationship

Reported Selectivity Window Against Off-Target GPCRs

An unvalidated source attributes >100-fold selectivity over related GPCRs to the 3-benzonitrile isomer [1]. No comparative selectivity data are available for the 4-benzonitrile isomer or other close analogs in this scaffold series [1].

Receptor Selectivity 5-HT2A Pharmacology Off-Target Profiling

Human Liver Microsome Metabolic Stability

A human liver microsome half-life of 42 minutes is reported for the 3-benzonitrile isomer [1]. No microsomal stability data are available for the 4-benzonitrile regioisomer or other in-class candidates from authoritative sources [1].

ADME Metabolic Stability Drug Discovery

Synthetic Route Yield Optimization Reported in Patent Literature

A patent application (WO2023156789) is cited as achieving a yield improvement from 12% to 38% for the convergent synthesis of the 3-benzonitrile isomer [1]. The patent itself could not be verified as containing this compound at the time of search [1].

Process Chemistry Synthetic Yield Scalability

Evidence-Backed Application Scenarios for 3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)benzonitrile


CNS Target Validation Studies Requiring 5-HT2A Receptor Engagement

If the reported Ki of 2.3 nM at 5-HT2A [1] is independently verified, this compound could serve as a tool molecule for probing serotonin receptor pharmacology in vitro. Users must first obtain a certificate of analysis confirming structural identity and purity from the supplier, and replicate the binding data in their own assay system before committing to extensive studies.

Regioisomer Comparative SAR in Neuroscience vs. Oncology Programs

The stark functional divergence reported between the 3-benzonitrile and 4-benzonitrile regioisomers [1] makes this pair useful for internal structure-activity relationship (SAR) training sets. Procuring both isomers (CAS 2034250-86-5 and 2034439-06-8) from the same supplier (Life Chemicals) enables head-to-head profiling in parallel assays to validate or refute the regioisomer-activity hypothesis.

Metabolic Stability Benchmarking in CNS Drug Discovery Panels

The reported human liver microsome t1/2 of 42 min [1] provides a provisional benchmark for this scaffold. This compound could be included as a reference point when screening new pyridazine-piperidine analogs for metabolic stability, with the understanding that the value requires independent replication.

Process Chemistry Feasibility Assessment

The reported patent-based yield improvement (12% → 38%) [1] indicates synthetic tractability challenges. This compound is appropriate for medicinal chemistry groups evaluating whether to invest in further route optimization or to consider alternative scaffolds with inherently higher synthetic accessibility.

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